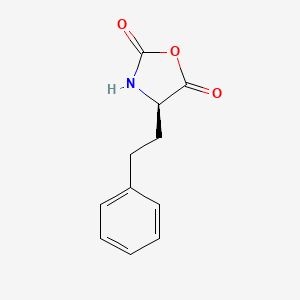
(R)-4-Phenethyloxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Phenethyloxazolidine-2,5-dione is a chiral compound with significant importance in organic chemistry It is known for its unique structure, which includes an oxazolidine ring fused with a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of phenethylamine with diethyl oxalate, followed by cyclization under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-4-Phenethyloxazolidine-2,5-dione can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: ®-4-Phenethyloxazolidine-2,5-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the phenethyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: ®-4-Phenethyloxazolidine-2,5-dione is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It has been explored for its role in the synthesis of pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and infections.
Industry: In the industrial sector, ®-4-Phenethyloxazolidine-2,5-dione is used in the production of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in material science.
Mechanism of Action
The mechanism by which ®-4-Phenethyloxazolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
(S)-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
4-Phenethyloxazolidine-2-one: A similar compound with a slightly different ring structure, leading to different chemical properties.
Uniqueness: ®-4-Phenethyloxazolidine-2,5-dione is unique due to its chiral nature and the presence of both an oxazolidine ring and a phenethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor to bioactive molecules.
Properties
CAS No. |
2227989-59-3 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(4R)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChI Key |
VQPIAMIUYBADAZ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



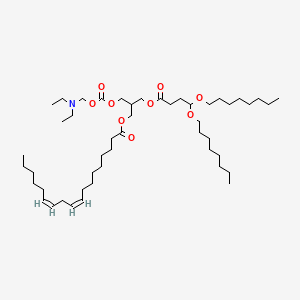
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
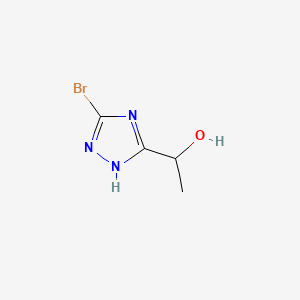
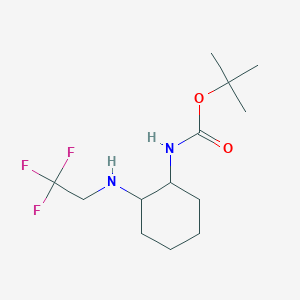


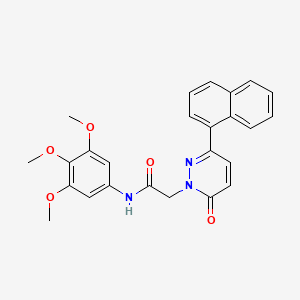

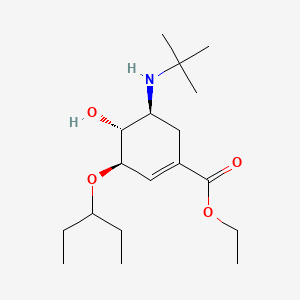
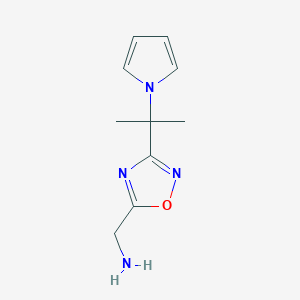
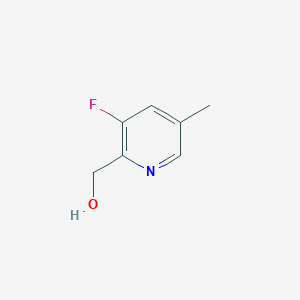
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
